molecular formula C23H26N4O6 B6491879 2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 906151-14-2

2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6491879
CAS No.: 906151-14-2
M. Wt: 454.5 g/mol
InChI Key: FSPIKVWXPUUMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring three key pharmacophores:

  • A 4-(4-methoxyphenyl)piperazine moiety, which is commonly associated with receptor-binding activity, particularly in neurotransmitter systems (e.g., serotonin or dopamine receptors).
  • An N-(5-methyl-1,2-oxazol-3-yl)acetamide group, which may enhance solubility and modulate pharmacokinetic properties.

Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds (e.g., ).

Properties

IUPAC Name

2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6/c1-16-11-22(25-33-16)24-23(29)15-32-21-14-31-19(12-20(21)28)13-26-7-9-27(10-8-26)17-3-5-18(30-2)6-4-17/h3-6,11-12,14H,7-10,13,15H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPIKVWXPUUMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound’s structural uniqueness is highlighted through comparisons with analogs:

Compound Core Structure Key Substituents Potential Biological Implications
Target Compound 4-oxo-4H-pyran 4-(4-methoxyphenyl)piperazine; 5-methyl-1,2-oxazol-3-yl acetamide Enhanced CNS penetration due to lipophilic piperazine
N-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-(4-methylpiperazin-1-yl)acetamide () 1,2-oxazole 4-methylpiperazine; 4-methoxyphenyl Possible serotonin receptor modulation
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives () Benzo[b][1,4]oxazin Substituted pyrimidine; phenyl-1,2,4-oxadiazole Anticancer or antimicrobial activity via kinase inhibition
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide () Pyridazinone Chloropyridazinone; cyclopropylamide Kinase inhibition (e.g., EGFR)

Key Observations :

  • The target compound’s 4-oxo-4H-pyran core distinguishes it from benzoxazine () or pyridazinone () analogs. This may confer distinct metabolic stability or target selectivity.
  • However, the absence of the pyranone moiety in ’s compound may reduce its ability to form hydrogen bonds with enzyme active sites.
Computational Similarity and Virtual Screening (VS)

Per and , compound similarity is method-dependent:

  • Tanimoto vs. Dice Coefficients: The target compound may show high similarity to piperazine-containing analogs (e.g., ) using MACCS fingerprints but lower similarity to pyridazinone derivatives () with Morgan fingerprints.
  • Activity Cliffs: Structural minor variations (e.g., pyranone vs. pyridazinone) could lead to significant differences in biological activity despite high similarity scores.
Physicochemical and Pharmacokinetic Properties
  • CMC Determination : Analogous to ’s quaternary ammonium compounds, the target compound’s critical micelle concentration (CMC) could influence solubility and aggregation behavior, though experimental data are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.